Anti-Mycobacterial Potency: Direct Head-to-Head Comparison Against Viomellein (Kamiya et al. 2017)
In a bioassay-guided fractionation study targeting anti-dormant mycobacterial substances from a marine-derived Aspergillus sp., rubrosulphin (compound 3) was isolated alongside viomellein (compound 1) and xanthomegnin (compound 2), enabling direct comparison within the same experimental framework. While viomellein demonstrated potent activity, rubrosulphin exhibited only marginal anti-tuberculosis activity [1][2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mycobacterium bovis and M. smegmatis |
|---|---|
| Target Compound Data | Rubrosulphin MIC >200 µg/mL against M. bovis and M. smegmatis |
| Comparator Or Baseline | Viomellein MIC 2.5 µg/mL against M. bovis BCG under aerobic and dormant conditions; Xanthomegnin MIC 50 µg/mL against M. bovis BCG |
| Quantified Difference | Rubrosulphin is >80-fold less potent than viomellein and >4-fold less potent than xanthomegnin against mycobacteria |
| Conditions | Anti-dormant mycobacterial assay; marine-derived Aspergillus sp. culture extract; bioassay-guided fractionation |
Why This Matters
This quantifies rubrosulphin's unsuitability as an antimycobacterial lead and establishes its value as a negative control or reference compound in mycobacterial screening cascades.
- [1] Kamiya K, Arai M, Setiawan A, Kobayashi M. Anti-dormant Mycobacterial Activity of Viomellein and Xanthomegnin, Naphthoquinone Dimers Produced by Marine-derived Aspergillus sp. Nat Prod Commun. 2017;12(4):579-581. View Source
- [2] PeptideDB. Rubrosulphin Product Database Entry (CAS: 55713-15-0). Reference cited: Kamiya K et al. Nat Prod Commun. 2017. View Source
